3-[2-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]ethyl]benzoic acid
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Overview
Description
3-[2-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]ethyl]benzoic acid is a complex organic compound that features a benzimidazole core, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]ethyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The subsequent steps include the introduction of the ethyl group and the acetylation of the benzimidazole nitrogen. The final step involves the coupling of the benzimidazole derivative with 3-aminoethylbenzoic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core would yield N-oxides, while reduction of the carbonyl groups would produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Due to its benzimidazole core, it may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]ethyl]benzoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which is simpler and lacks the additional functional groups.
2-(2-Benzimidazolyl)acetic acid: A related compound with a similar structure but different functional groups.
3-(2-Benzimidazolyl)propionic acid: Another similar compound with a propionic acid group instead of a benzoic acid group.
Uniqueness
3-[2-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]ethyl]benzoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3-[2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-2-22-16-8-3-4-9-17(16)23(20(22)27)13-18(24)21-11-10-14-6-5-7-15(12-14)19(25)26/h3-9,12H,2,10-11,13H2,1H3,(H,21,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQINMYNKWNQIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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